molecular formula C11H16NO4P B14551745 Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester CAS No. 61753-01-3

Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester

Cat. No.: B14551745
CAS No.: 61753-01-3
M. Wt: 257.22 g/mol
InChI Key: XIZADGBMXDQELS-UHFFFAOYSA-N
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Description

Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester is a chemical compound known for its unique structure and properties It belongs to the class of phosphinic acids and is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1-nitroethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester typically involves the reaction of phosphinic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphinic acid with ethanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where phosphinic acid is reacted with ethanol in the presence of industrial catalysts. The process is optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a bioisostere, mimicking the behavior of natural phosphates and influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere and form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

61753-01-3

Molecular Formula

C11H16NO4P

Molecular Weight

257.22 g/mol

IUPAC Name

[ethoxy(2-nitropropan-2-yl)phosphoryl]benzene

InChI

InChI=1S/C11H16NO4P/c1-4-16-17(15,11(2,3)12(13)14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

XIZADGBMXDQELS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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